molecular formula C9H10Cl2O B13429754 Anisole, 2,4-bis(chloromethyl)- CAS No. 25445-34-5

Anisole, 2,4-bis(chloromethyl)-

Cat. No.: B13429754
CAS No.: 25445-34-5
M. Wt: 205.08 g/mol
InChI Key: ZBQXEAIGIXABOB-UHFFFAOYSA-N
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Description

Benzene, 2,4-bis(chloromethyl)-1-methoxy-: is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where two chloromethyl groups and one methoxy group are substituted at the 2, 4, and 1 positions, respectively. This compound is known for its reactivity due to the presence of chloromethyl groups, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chloromethylation of Methoxybenzene: The compound can be synthesized by the chloromethylation of methoxybenzene (anisole) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions.

    Industrial Production Methods: Industrially, the compound can be produced through a similar chloromethylation process, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl groups in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl derivative by using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Formation of benzene derivatives with various functional groups replacing the chloromethyl groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzene derivatives with methyl groups replacing the chloromethyl groups.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The reactive chloromethyl groups can be used for bioconjugation, where the compound is attached to biomolecules for labeling or immobilization purposes.

Medicine:

    Drug Development: The compound can be used as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry:

    Polymer Chemistry: The compound can be used in the synthesis of specialty polymers with unique properties, such as enhanced thermal stability or specific functional group compatibility.

Mechanism of Action

The mechanism by which Benzene, 2,4-bis(chloromethyl)-1-methoxy- exerts its effects is primarily through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methoxy group can also participate in various chemical reactions, contributing to the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

    Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-: This compound has additional methyl groups, which can influence its reactivity and physical properties.

    Benzene, 2,4-bis(chloromethyl)-1-methyl-: This compound has a methyl group instead of a methoxy group, affecting its solubility and reactivity.

    Benzene, 2,4-bis(chloromethyl)-1-(1-methylethyl)-: This compound has an isopropyl group, which can impact its steric and electronic properties.

Uniqueness: Benzene, 2,4-bis(chloromethyl)-1-methoxy- is unique due to the presence of both chloromethyl and methoxy groups, which provide a combination of reactivity and solubility properties. The methoxy group can act as an electron-donating group, influencing the reactivity of the chloromethyl groups and making the compound versatile for various synthetic applications.

Properties

CAS No.

25445-34-5

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

2,4-bis(chloromethyl)-1-methoxybenzene

InChI

InChI=1S/C9H10Cl2O/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5-6H2,1H3

InChI Key

ZBQXEAIGIXABOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCl)CCl

Origin of Product

United States

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